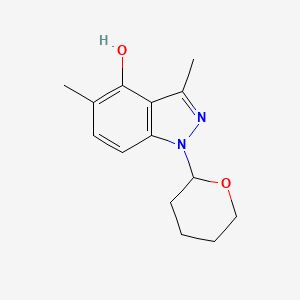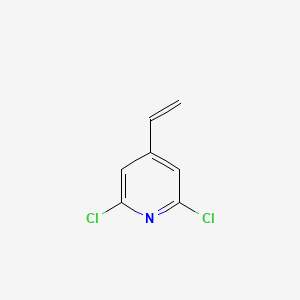
2,6-Dichloro-4-ethenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-vinylpyridine is an organic compound with the molecular formula C7H5Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 6th positions and a vinyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-vinylpyridine typically involves the chlorination of 4-vinylpyridine. One common method includes the reaction of 4-vinylpyridine with chlorine gas under controlled conditions to introduce chlorine atoms at the 2nd and 6th positions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of 2,6-Dichloro-4-vinylpyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: 2,6-Dichloro-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with nucleophiles, leading to the formation of substituted ethyl derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base and at elevated temperatures.
Addition Reactions: Nucleophiles such as amines, thiols, and alcohols are used. The reactions are often conducted under acidic or basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
- Substituted pyridines
- Ethyl derivatives
- Various oxidized or reduced forms of the compound
科学的研究の応用
2,6-Dichloro-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,6-Dichloro-4-vinylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the vinyl group allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects.
類似化合物との比較
- 2,6-Dichloropyridine
- 4-Vinylpyridine
- 2-Chloro-4-vinylpyrimidine
Comparison: 2,6-Dichloro-4-vinylpyridine is unique due to the presence of both chlorine atoms and a vinyl group, which confer distinct reactivity and potential applications. Compared to 2,6-Dichloropyridine, the vinyl group in 2,6-Dichloro-4-vinylpyridine allows for additional chemical modifications. Similarly, compared to 4-Vinylpyridine, the chlorine atoms in 2,6-Dichloro-4-vinylpyridine enhance its reactivity towards nucleophiles.
特性
分子式 |
C7H5Cl2N |
|---|---|
分子量 |
174.02 g/mol |
IUPAC名 |
2,6-dichloro-4-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2 |
InChIキー |
YKZYQJPJDHKVHX-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=NC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


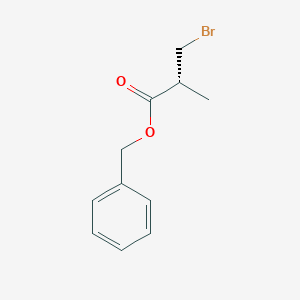
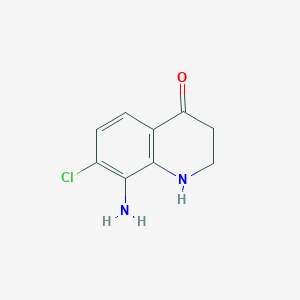
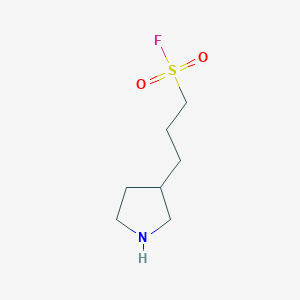
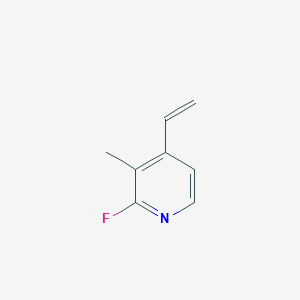
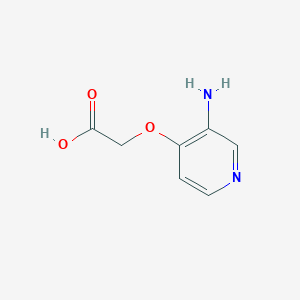
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12964150.png)
![6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B12964167.png)
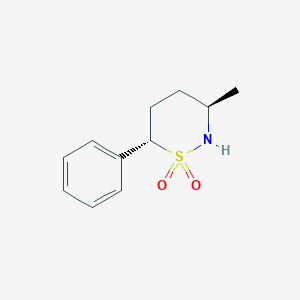
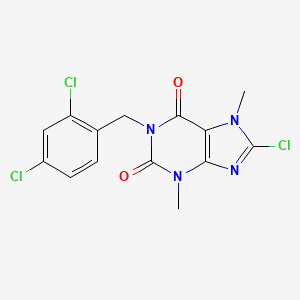

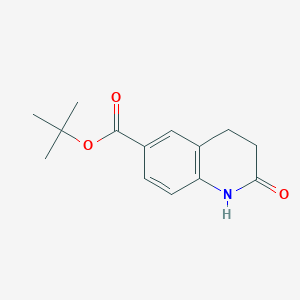

![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
